1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H27ClN2O3S and its molecular weight is 446.99. The purity is usually 95%.
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Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core attached to a sulfonyl group, which is further substituted with a 3,4-dihydroisoquinoline moiety and a 4-chlorophenyl group. This unique structure is believed to contribute to its diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit certain enzymes and modulate signaling pathways associated with neuroinflammation and neuroprotection.
Target Enzymes
- 17β-Hydroxysteroid Dehydrogenases : The compound exhibits inhibitory activity against this enzyme, which plays a crucial role in steroid metabolism.
- Cyclooxygenase-2 (COX-2) : It has been identified as a selective inhibitor of COX-2, which is implicated in inflammatory processes .
Neuroprotective Effects
Research indicates that the compound may have neuroprotective properties, particularly in models of neuroinflammation. In studies involving lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced the production of pro-inflammatory cytokines and nitric oxide in microglial cells, thereby protecting dopaminergic neurons from degeneration .
Antibacterial Activity
The compound has also demonstrated moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies indicated strong inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) : It showed strong inhibitory activity against AChE, which is significant for conditions like Alzheimer's disease.
- Urease : The compound exhibited potent urease inhibition, with IC50 values comparable to existing urease inhibitors .
Case Studies and Research Findings
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3S/c24-21-9-7-20(8-10-21)23(12-3-4-13-23)22(27)25-14-16-30(28,29)26-15-11-18-5-1-2-6-19(18)17-26/h1-2,5-10H,3-4,11-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSFREKJMCAJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.